molecular formula C12H13NO3 B181367 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid CAS No. 131607-93-7

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid

Numéro de catalogue: B181367
Numéro CAS: 131607-93-7
Poids moléculaire: 219.24 g/mol
Clé InChI: SSZGBLVNQOUFFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid (CAS: 103105-97-1) is a bicyclic heterocyclic compound featuring a benzazepine core fused with an acetic acid moiety. Its molecular formula is C₁₃H₁₅NO₃, with an average molecular weight of 233.26 g/mol. This compound serves as a critical intermediate in synthesizing pharmaceuticals, notably benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for hypertension and heart failure . The structure combines a tetrahydrobenzazepinone ring (providing conformational rigidity) and a reactive acetic acid group, enabling diverse derivatization for drug development .

Propriétés

IUPAC Name

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-3-5-9-4-1-2-6-10(9)13(11)8-12(15)16/h1-2,4,6H,3,5,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZGBLVNQOUFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131607-93-7
Record name 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Cyclization via Acid Catalysis

Reaction of 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-benzazepine with 80% sulfuric acid at 75°C for 2 hours achieves simultaneous deprotection and cyclization. The crude product is neutralized to pH 7.5–8.0 using sodium hydroxide, yielding the benzazepine core in 35–40% yield after recrystallization.

Alternative Ring-Closing Strategies

US20130190490A1 describes the use of dimethylformamide (DMF) and potassium carbonate to facilitate alkylation of methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate, forming the seven-membered ring. This method emphasizes solvent selection and temperature control (120°C for 2 hours) to optimize ring closure.

StepReagent/ConditionPurpose
1Methylene chloride (solvent)Dissolves hydrophobic intermediates
2Bromoacetic acid (1.1 eq)Introduces acetic acid group
3Sodium bicarbonate (pH 7.0–8.0)Neutralizes HBr byproduct

The product is isolated by solvent distillation and recrystallized in isopropyl alcohol , achieving >90% purity.

Hydrolysis of Ester Precursors

Ethyl or methyl esters of the target compound are hydrolyzed using hydrochloric acid (1–2 M) in refluxing methanol. This step typically requires 4–6 hours, with yields of 75–85% after neutralization.

Oxidation to the 2-Oxo Group

The 2-oxo group is introduced via oxidation of the corresponding alcohol or through ketone formation during cyclization.

In Situ Oxidation During Cyclization

As demonstrated in WO2012046244A1, the use of sulfuric acid at elevated temperatures (75°C) concurrently facilitates cyclization and oxidation, eliminating the need for separate oxidation steps.

Post-Cyclization Oxidation

For intermediates lacking the oxo group, Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in acetone oxidizes the 2-position to a ketone. Reaction conditions (e.g., 0°C for PCC) minimize over-oxidation byproducts.

Process Optimization and Scalability

Solvent Selection

  • Methylene chloride : Preferred for biphasic reactions due to immiscibility with water and ease of layer separation.

  • Isopropyl alcohol : Effective for recrystallization, yielding high-purity solids.

pH Control

Maintaining pH 7.0–8.0 during alkylation (via sodium bicarbonate) prevents side reactions such as ester hydrolysis or N-oxide formation.

Temperature Management

  • 0–5°C : Critical for controlling exothermic reactions during acyl chloride additions.

  • Reflux conditions (e.g., isopropyl alcohol at 82°C): Enhance crystal formation during recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.12 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 4.21 (s, 2H, CH₂COO), 7.25–7.45 (m, 4H, aromatic).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide C=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylated derivatives : Minimized by slow addition of acyl chlorides and strict temperature control.

  • Ester hydrolysis : Avoided by maintaining neutral pH during workup.

Yield Improvements

  • Catalytic tetrabutylammonium bromide : Enhances reaction rates in biphasic systems, increasing yields by 10–15%.

  • Countercurrent extraction : Reduces product loss during aqueous workups.

Emerging Methodologies

Recent advances (per VulcanChem, 2024) focus on:

  • Enzymatic hydrolysis : Lipases for selective ester hydrolysis, reducing reliance on strong acids.

  • Flow chemistry : Continuous processing to improve reaction consistency and scalability .

Analyse Des Réactions Chimiques

Cyclization and Ring Formation

The benzazepine core is synthesized via cyclization strategies:

  • Dieckmann Cyclization : Potassium t-butoxide promotes intramolecular cyclization of methyl 2-{(3-cyanopropyl)[(4-methylphenyl)sulfonyl]amino}benzoate, forming the benzazepine ring with 89% yield (vs. 85% with NaH) .
  • Green Chemistry Approaches : Solvent-free reactions and recyclable catalysts optimize industrial-scale synthesis.

Functional Group Transformations

The acetic acid side chain and ketone group enable diverse derivatization:

Reaction Reagents Product Application Source
Oxidation H₂O₂, Fe catalystsCarboxylic acid derivativesEnhanced water solubility
Esterification Ethanol, H₂SO₄Ethyl ester prodrug formsImproved bioavailability
Amide Coupling DCC, NHSPeptide conjugates for targeted drug deliveryHigh coupling efficiency

Biological Activity and Interactions

The compound’s reactivity correlates with its pharmacological effects:

  • ACE Inhibition : Binds to zinc in ACE’s active site, blocking angiotensin II production .
  • γ-Secretase Modulation : Derivatives like LY450139 inhibit amyloid-β production but increase β-CTF accumulation, impacting synaptic function .

Mechanistic Insights

  • Acylation Mechanism : Base-mediated nucleophilic attack of the benzazepine nitrogen on acyl chlorides, forming stable amide bonds .
  • Enzymatic Specificity : Lipases selectively hydrolyze ester bonds, enabling resolution of racemic mixtures.

Industrial and Environmental Considerations

  • Continuous Flow Reactors : Enhance scalability and reduce reaction times for benzazepine derivatives.
  • Waste Reduction : Sulfuric acid recycling in tolvaptan intermediate synthesis minimizes environmental impact .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antidepressant Activity
Research indicates that derivatives of benzazepine compounds exhibit antidepressant properties. For instance, studies have shown that modifications to the benzazepine structure can enhance serotonin receptor affinity, making them potential candidates for developing new antidepressants .

2. Neuroprotective Effects
The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in conditions like Parkinson's disease and depression .

3. Anticancer Properties
Recent studies have explored the anticancer potential of benzazepine derivatives. These compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated increased serotonin receptor binding affinity with modified benzazepine structures.
Study 2NeuroprotectionShowed reduced neuronal death in models of Parkinson's disease when treated with benzazepine derivatives.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent.

Biological Mechanisms

The biological activity of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is largely attributed to its ability to interact with various receptors and enzymes:

  • Serotonin Receptors : The compound's structure allows it to bind effectively to serotonin receptors, influencing mood and behavior.
  • Dopamine Receptors : Its neuroprotective effects are linked to modulation of dopamine signaling pathways.
  • Apoptosis Induction : The compound may activate intrinsic pathways leading to apoptosis in cancer cells.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Impact on Melting Points :

  • Bulky groups (e.g., tert-butyl in 2d ) increase melting points (166–167°C) due to enhanced crystallinity .
  • Flexible aliphatic chains (e.g., diethylamide in 2k ) lower melting points (92–94°C) by reducing packing efficiency .

HPLC Retention Trends: Hydrophobic substituents (e.g., tert-butyl in 2d) prolong retention times (tM+S = 8.9 min) , while polar groups (e.g., morpholino in 2h) reduce retention (tM+S = 4.8 min) .

Modifications at the acetic acid group (e.g., amidation) are critical for target selectivity and metabolic stability .

Activité Biologique

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2O5C_{17}H_{22}N_{2}O_{5}, with a molecular weight of approximately 318.37 g/mol. The structure features a benzazepine core, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes:

Cholinesterase Inhibition

Research indicates that derivatives of benzazepines can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting conditions such as Alzheimer’s disease .

Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties through antioxidant mechanisms and modulation of neuroinflammatory pathways. These effects may contribute to the prevention of neurodegenerative processes .

Pharmacological Activity

The pharmacological profile of this compound suggests several potential therapeutic applications:

Antihypertensive Properties

As a derivative related to benazepril, an antihypertensive medication, this compound may possess similar blood pressure-lowering effects by inhibiting angiotensin-converting enzyme (ACE) .

Potential Antidepressant Activity

Emerging evidence suggests that benzazepine derivatives might influence serotonergic and dopaminergic pathways, indicating potential antidepressant effects. Further studies are warranted to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Patel et al. (2020)Investigated the dual inhibition of AChE and BChE by benzazepine derivatives; found significant activity against both enzymes.
Sussman et al. (2021)Analyzed the structural dynamics of AChE in complex with inhibitors; highlighted the importance of specific binding sites for effective inhibition.
Wan et al. (2020)Reported on the binding interactions between cholinesterase and novel inhibitors derived from benzazepines; suggested high correlation with inhibitory potency.

Q & A

Basic Research Questions

Q. What are the key considerations for solubilizing 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid in biological assays?

  • Methodological Answer : Solubility varies significantly with solvent choice. For in vitro assays, DMSO (92 mg/mL, 199.58 mM) and ethanol (92 mg/mL) are optimal, while water solubility is limited (19 mg/mL, 41.21 mM). For in vivo studies, pre-formulation with PBS (55 mg/mL) or a saline-PEG300-Tween-80 mixture (≥2.5 mg/mL) ensures stability and bioavailability. Solvent selection should align with assay compatibility and toxicity thresholds .

Q. What synthetic routes are commonly employed for constructing the benzazepin core?

  • Methodological Answer : The benzazepin ring is synthesized via cyclization reactions, often starting with aromatic precursors. Key steps include:

  • Ring formation : Intramolecular amidation or alkylation to establish the seven-membered heterocycle.
  • Functionalization : Introduction of the acetic acid moiety at the 1-position through nucleophilic substitution or coupling reactions.
  • Optimization : Reaction conditions (e.g., temperature, catalysts) are critical to minimize side products like lactam derivatives .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Use C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm for purity assessment (>97% purity achievable) .
  • NMR/IR : Confirm structural integrity via characteristic peaks (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR; benzazepin ring protons at δ 6.5–7.5 ppm in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight and detect impurities (e.g., N-nitrosamine derivatives) .

Advanced Research Questions

Q. How do solvent effects influence diastereoselectivity in asymmetric synthesis of benzazepin intermediates?

  • Methodological Answer : Solvent polarity and proticity significantly impact the aza-Michael reaction. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, favoring (2S,3'S)-diastereomers. In contrast, protic solvents (e.g., ethanol) may stabilize transition states through hydrogen bonding, altering selectivity. Systematic screening of solvents and additives (e.g., chiral auxiliaries) is recommended to optimize enantiomeric excess (>90% ee achievable) .

Q. What strategies mitigate impurity formation during scale-up synthesis?

  • Methodological Answer :

  • Impurity Profiling : Identify common byproducts (e.g., t-butyl esters, carboxypropyl derivatives) using USP-grade HPLC methods with relative retention time markers .
  • Process Control : Adjust pH during amidation to suppress lactamization. Use scavenging agents (e.g., silica-bound amines) to trap reactive intermediates.
  • Regulatory Compliance : Limit total impurities to <2.0% per ICH guidelines, with individual impurities <0.5% .

Q. How can stability-indicating UPLC methods be validated for this compound in combination therapies?

  • Methodological Answer :

  • Method Development : Employ Acquity UPLC BEH C18 columns (1.7 µm) with gradient elution (0.1% TFA in water/acetonitrile). Optimize flow rate (0.3 mL/min) and column temperature (40°C) for baseline separation of degradants (e.g., hydrolyzed esters, oxidized analogs) .
  • Validation Parameters : Assess specificity (forced degradation under heat/light), linearity (R² >0.999), and precision (%RSD <2.0) per ICH Q2(R1).

Q. What structural modifications enhance the compound’s biological activity in neuropsychiatric models?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 5-position (e.g., methoxyimino groups) to modulate blood-brain barrier penetration.
  • SAR Studies : Test analogs (e.g., 2j, 2k) in in vitro assays targeting aldose reductase or ACE inhibition. Prioritize candidates with IC₅₀ values <1 µM .
  • Prodrug Design : Synthesize acyl glucuronides to improve solubility and bioavailability in CNS models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.